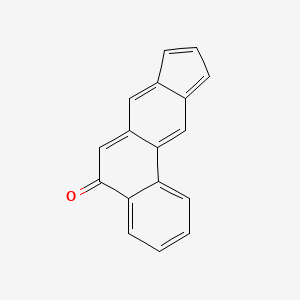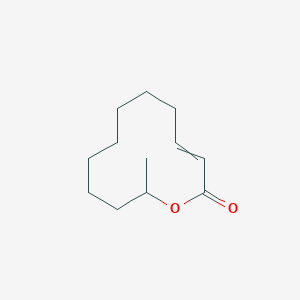![molecular formula C12H14O2S B14409926 Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- CAS No. 82352-39-4](/img/structure/B14409926.png)
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a sulfonyl group attached to a butadienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The sulfonyl group can be introduced through sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their sequential reactions. The conditions often require controlled temperatures, pressures, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Br2/FeBr3, HNO3/H2SO4, RCl/AlCl3
Major Products:
Oxidation: Sulfonic acids, ketones
Reduction: Sulfides
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Scientific Research Applications
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The compound may also interact with enzymes or receptors in biological systems, leading to various biochemical effects.
Comparison with Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-3-(1-methylethyl)-
- Benzene, 1-methyl-3-(1-methylethenyl)-
Comparison: Compared to its analogs, Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to a butadienyl chain
Properties
CAS No. |
82352-39-4 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
InChI |
InChI=1S/C12H14O2S/c1-10(2)8-9-15(13,14)12-6-4-11(3)5-7-12/h4-7,9H,1-3H3 |
InChI Key |
UXPLHRMKZBTCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


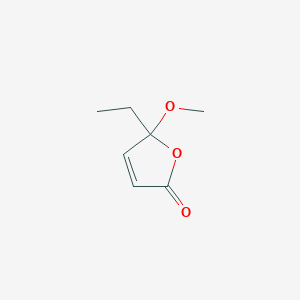
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
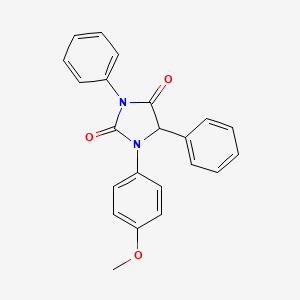
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
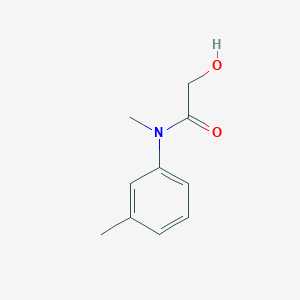

![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
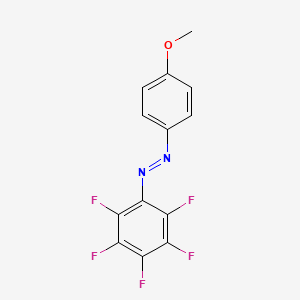
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
